Buchapine deriv.

Description

Buchapine derivatives belong to a class of heterocyclic compounds characterized by a seven-membered ring structure containing nitrogen.

Buchapine derivatives may share synthetic pathways or therapeutic targets with compounds like β2-adrenoceptor agonists (e.g., 6-MKG from Haplophyllum tuberculatum) and phenolic amides (e.g., becatamide), which exhibit neuroprotective and smooth muscle-modulating effects . Their development likely follows rigorous analytical and regulatory standards, as outlined by EMA guidelines for drug similarity assessments, ensuring comparisons focus on quality, efficacy, safety, and pharmacokinetic profiles .

Properties

CAS No. |

18118-29-1 |

|---|---|

Molecular Formula |

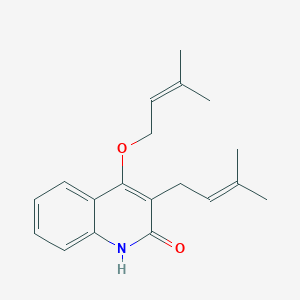

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |

InChI Key |

YADLZLRNLRNTCM-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Early Synthetic Routes: Bellino and Venturella’s Methodology

The foundational synthesis of buchapine derivatives was reported by Bellino and Venturella in 1986, involving multi-step reactions starting with prenylated quinolinone intermediates. A pivotal step involves the reaction of 3-(3,3-dimethylallyl)-4-hydroxyquinolin-2-one (35 ) with dimethylallyl bromide to yield diprenylquinolinone (38 ), which undergoes thermal rearrangement under reflux conditions with N-methylpiperidine or acetic anhydride/sodium acetate to form (±)-buchapine (39 ). This equilibrium-driven process highlights the role of steric crowding at the C-3 position, which destabilizes the diprenylated intermediate and favors buchapine formation.

Key Reaction Conditions :

Prenylation and Rearrangement Mechanisms

The reversibility of buchapine formation was demonstrated through the partial conversion of 39 back to 38 under similar conditions, accompanied by isoprene elimination. This mechanistic insight underscores the importance of the 1,1-dimethylallyl group in facilitating rearrangement and side-product formation. Steric effects further explain the stability of alternative derivatives, such as the bis-allylquinolinone (36 ), which resists degradation under acidic conditions.

Modern Synthetic Approaches

Rhodium(III)-Catalyzed Dimerization

Recent advances employ Rh(III) catalysts for constructing the quinoline core. For example, 2-alkynylanilines undergo dimerization under aerobic or anaerobic conditions to yield indolo[3,2-c]quinolines, a scaffold related to buchapine. This method achieves high atom economy and functional group tolerance, with yields exceeding 70% for derivatives bearing electron-donating substituents.

Copper-Catalyzed Ullman-Type Reactions

Copper(II) chloride facilitates the synthesis of pyrimidine-fused quinolines via domino C–C and C–N bond formation. For instance, 6-amino-1,3-dimethyluracil reacts with 2-bromobenzaldehydes in DMF under reflux to generate fused quinolines (26 ) in 50–85% yields. Microwave-assisted optimization further improves efficiency for bulky substrates.

Regioselective Functionalization Strategies

C-3 Dibenzylation

The dibenzylation of 4-hydroxy-carbostyryls (23–28 ) using benzyl halides and K₂CO₃ introduces diversity at the C-3 position, yielding 3,3-dibenzyl-1H-quinoline-2,4-diones (29–34 ). This method emphasizes the role of polyphosphoric acid as a cyclization promoter, achieving moderate yields (17–98%) depending on the substituent’s electronic nature.

Huisgen Cycloaddition for Ring Expansion

Benzo[c]quinoline derivatives are synthesized via Huisgen [3+2] cycloaddition between in situ-generated azomethine ylides (4a–c ) and alkynes, producing cycloadducts (5a–c , 6a–c ) with regiospecificity. This method leverages methyl propiolate or dimethyl acetylenedicarboxylate (DMAD) as dipolarophiles, with yields contingent on the electronic profile of the starting materials.

Analytical Characterization of Buchapine Derivatives

Structural Elucidation Techniques

-

NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons) confirm regiochemistry and substituent orientation.

-

Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₉H₂₃NO₂ for buchapine deriv.).

-

X-ray Crystallography : Used sparingly due to crystallinity challenges, but provides definitive proof of stereochemistry.

Challenges in Synthesis and Purification

Chemical Reactions Analysis

Types of Reactions

Buchapine deriv. can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with ketone or carboxylic acid groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Buchapine deriv. has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Buchapine deriv. involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Insights :

- Buchapine derivatives and azepines share a nitrogenous heterocyclic core but differ in substituents, influencing receptor binding and solubility.

- Unlike 6-MKG, which is plant-derived, Buchapine derivatives are likely synthesized via targeted cyclization reactions, similar to echinopine syntheses .

Pharmacological Activity and Efficacy

Table 2: Pharmacological Profiles

Key Insights :

- Becatamide outperforms other phenolic amides in neuroprotection, suggesting Buchapine derivatives might require structural optimization to enhance potency .

Key Insights :

- Buchapine derivatives’ safety profile remains underexplored, necessitating studies on reproductive toxicity and immunogenicity, as seen with Haplophyllum tuberculatum extracts .

- Regulatory guidelines emphasize identifying analytical and clinical discrepancies early to mitigate risks .

Discussion of Contradictions and Limitations

- Efficacy vs. Safety : While Haplophyllum tuberculatum extracts show insecticidal and neuroprotective effects, their modest impact on egg hatchability contrasts with teflubenzuron’s complete inhibition, underscoring the need for balanced efficacy-safety profiles in Buchapine derivatives .

- Analytical Challenges: As with synthetic cannabinoids, distinguishing Buchapine derivatives from analogs requires advanced spectroscopic and chromatographic techniques to confirm identity and purity .

Q & A

Q. How to validate computational models of Buchapine derivative-receptor interactions experimentally?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve binding poses. Compare with docking predictions using RMSD metrics. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and validate energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.